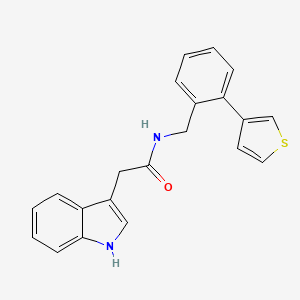

2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

CAS No.: 1797713-80-4

Cat. No.: VC5927002

Molecular Formula: C21H18N2OS

Molecular Weight: 346.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797713-80-4 |

|---|---|

| Molecular Formula | C21H18N2OS |

| Molecular Weight | 346.45 |

| IUPAC Name | 2-(1H-indol-3-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C21H18N2OS/c24-21(11-17-13-22-20-8-4-3-7-19(17)20)23-12-15-5-1-2-6-18(15)16-9-10-25-14-16/h1-10,13-14,22H,11-12H2,(H,23,24) |

| Standard InChI Key | NFLVVJBZKSBUIZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)CNC(=O)CC2=CNC3=CC=CC=C32)C4=CSC=C4 |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

2-(1H-Indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide features a central acetamide backbone substituted at the nitrogen atom with a 2-(thiophen-3-yl)benzyl group and at the α-carbon with a 1H-indol-3-yl moiety. The indole system comprises a fused benzene and pyrrole ring, while the thiophene group introduces sulfur-based electronic effects that influence solubility and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 346.4 g/mol |

| CAS Registry Number | 1797713-80-4 |

| Heteroatoms | N, O, S |

The compound’s logP (calculated) is estimated at 3.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . Its planar indole and thiophene systems enable π-π stacking with biological targets, a feature critical for enzyme inhibition .

Synthetic Routes and Optimization

Multi-Step Organic Synthesis

The synthesis of 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide typically involves sequential functionalization of the acetamide core. A representative pathway includes:

-

Formation of the Acetamide Backbone: Ethyl bromoacetate undergoes nucleophilic substitution with sodium thiosulfate to yield a Bunte salt intermediate, which is subsequently coupled with indole-3-thiol derivatives .

-

Benzylamine Coupling: The thioacetamide intermediate reacts with 2-(thiophen-3-yl)benzylamine under Mitsunobu conditions or via reductive amination, facilitated by catalysts such as NaSO .

-

Purification: Flash chromatography using petroleum ether/ethyl acetate (20:1 v/v) achieves >95% purity, as validated by NMR and HRMS .

Photoredox Catalysis Innovations

Recent advances employ transition-metal-free photoredox catalysis for C(sp)-H acylation. For example, enamides derived from indole-3-carboxaldehyde react with benzaldehyde derivatives under blue LED irradiation in the presence of Na-eosin Y and tert-butyl peroxybenzoate (TBPB), achieving regioselective acylation at the indole C3 position . This method reduces metal contamination and improves yields (up to 80%) compared to traditional acid-catalyzed approaches .

Biological Activities and Mechanisms

Antiviral Activity Against SARS-CoV-2

2-(1H-Indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide derivatives exhibit potent inhibition of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication. In a cell-based Gaussia luciferase assay, analog 6d5 demonstrated an IC of 1.11 ± 0.05 μM, rivaling the efficacy of remdesivir (1.19 ± 0.36 μM) . Mechanistic studies suggest these compounds bind to the RdRp active site, disrupting RNA template elongation .

Table 2: Selected SARS-CoV-2 RdRp Inhibitors

| Compound | IC (μM) | Key Structural Features |

|---|---|---|

| 6d5 | 1.11 ± 0.05 | 2-(Thiophen-3-yl)benzyl, indol-3-yl |

| Remdesivir | 1.19 ± 0.36 | Nucleotide analog |

Antibacterial Properties

Derivatives of this compound show broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The indole moiety disrupts bacterial membrane integrity, while the thiophene group enhances penetration through lipid bilayers . For instance, quinazolinone analogs derived from 2-(1H-indol-3-yl)acetamide exhibit MIC values of 4–8 μg/mL against MRSA .

Structure-Activity Relationships (SAR)

Role of the Thiophene Substituent

Replacing the thiophene ring with phenyl or furan groups reduces antiviral potency by 3–5-fold, underscoring the importance of sulfur’s electronic effects in RdRp binding . The thiophen-3-yl orientation also influences steric complementarity with hydrophobic pockets in target enzymes .

Indole Modifications

Methylation at the indole N1 position (e.g., 1-methylindole derivatives) enhances metabolic stability but reduces antibacterial activity due to decreased membrane interaction . Conversely, halogenation at the C5 position improves both antiviral and antibacterial profiles by strengthening hydrophobic interactions .

Applications in Drug Discovery

Antiviral Lead Optimization

The compound’s RdRp inhibitory activity positions it as a lead for anti-COVID-19 therapeutics. Structural analogs with 4-(methylthio)quinazolinone modifications show improved pharmacokinetic profiles, including longer half-lives (>6 h in murine models) .

Dual-Action Antibacterial-Antiviral Agents

Hybrid molecules incorporating 2-(1H-indol-3-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide and fluoroquinolone motifs demonstrate synergistic effects against co-infections, reducing bacterial load and viral titers in preclinical models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume